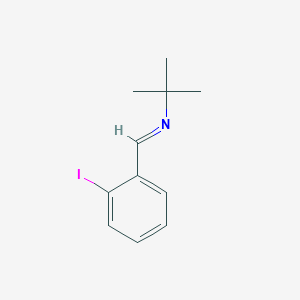

N-tert-Butyl-2-iodobenzylideneamine

説明

N-tert-Butyl-2-iodobenzylideneamine is a Schiff base characterized by a benzylideneamine backbone substituted with an iodine atom at the 2-position of the aromatic ring and a tert-butyl group attached to the nitrogen atom. This compound belongs to a class of imines known for their versatility in coordination chemistry, catalysis, and organic synthesis.

特性

分子式 |

C11H14IN |

|---|---|

分子量 |

287.14 g/mol |

IUPAC名 |

N-tert-butyl-1-(2-iodophenyl)methanimine |

InChI |

InChI=1S/C11H14IN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-8H,1-3H3 |

InChIキー |

HGSDEVAPIWNYJL-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)N=CC1=CC=CC=C1I |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Different Halogen Substituents

Replacing iodine with other halogens (e.g., Cl, Br) or non-halogen groups (e.g., CH₃, OCH₃) alters electronic and steric properties. For example:

| Property | N-tert-Butyl-2-iodobenzylideneamine | N-tert-Butyl-2-chlorobenzylideneamine | N-tert-Butyl-2-methylbenzylideneamine |

|---|---|---|---|

| Molecular Weight | 329.19 g/mol | 267.79 g/mol | 231.35 g/mol |

| Electron Effect | Strongly electron-withdrawing (I) | Moderately electron-withdrawing (Cl) | Electron-donating (CH₃) |

| Reactivity | High in Ullmann couplings | Moderate in SNAr reactions | Low in electrophilic substitutions |

The iodine atom’s large size and polarizability enhance oxidative addition in cross-coupling reactions compared to chlorine or methyl groups. However, steric hindrance from the tert-butyl group may limit accessibility in some catalytic cycles .

Variations in the N-Substituent

Replacing the tert-butyl group with smaller alkyl or aryl groups impacts steric protection and solubility:

| N-Substituent | Solubility in THF | Thermal Stability (°C) | Hydrolysis Resistance |

|---|---|---|---|

| tert-Butyl | Moderate | 180–200 | High |

| Methyl | High | 120–140 | Low |

| Phenyl | Low | 160–180 | Moderate |

The tert-butyl group’s bulk reduces solubility in polar solvents but significantly improves thermal stability and resistance to hydrolysis compared to methyl or phenyl analogues. This aligns with NIST data on N-tert-Butylmethylamine, where tert-butyl groups enhance steric protection in amine derivatives .

Comparison with Non-Schiff Base Amines

Non-Schiff base amines, such as N-tert-Butylmethylamine (), lack the conjugated imine system, resulting in distinct properties:

| Property | N-tert-Butyl-2-iodobenzylideneamine | N-tert-Butylmethylamine |

|---|---|---|

| Basicity (pKₐ) | ~5–7 (weak base) | ~10–11 (moderate base) |

| Coordination Ability | Strong (via N and π-system) | Weak (via N only) |

| Stability | Air-sensitive (imine hydrolysis) | Air-stable |

The Schiff base’s conjugated system enables metal coordination (e.g., Pd, Cu), making it valuable in catalysis, whereas N-tert-Butylmethylamine’s primary amine structure limits such applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。